6-Chloro-3,5-dihydro-imidazo[4,5-c]pyridin-4-one
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Overview
Description
6-Chloro-3,5-dihydro-imidazo[4,5-c]pyridin-4-one is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The structural resemblance between the fused imidazole pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Initially identified as GABA A receptor positive allosteric modulators, these compounds have potential in central nervous system disorders .
- Some imidazopyridines, including derivatives of 6-Chloro-3,5-dihydro-imidazo[4,5-c]pyridin-4-one, exhibit PPI activity .
- Aromatase inhibitors, which play a crucial role in breast cancer therapy, have also been developed within this chemical group .
- Researchers have developed new preparative methods for synthesizing imidazopyridines using various catalysts .
GABA A Receptor Modulation
Proton Pump Inhibitors (PPIs)
Aromatase Inhibition
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Synthetic Approaches and Structure–Activity Relationships (SAR)
Other Potential Applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, have been found to interact with various targets, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Similar compounds have been found to act as positive allosteric modulators of gaba a receptors . They may also influence many cellular pathways necessary for the proper functioning of cancerous cells and pathogens .
Biochemical Pathways
Similar compounds have been found to influence pathways related to the central nervous system, digestive system, cancer, and inflammation .
Pharmacokinetics
Similar compounds have been found to have high oral bioavailability and low-moderate clearance in preclinical species .
Result of Action
Similar compounds have been found to have therapeutic significance in numerous disease conditions .
Action Environment
Similar compounds have been found to be highly soluble in water and other polar solvents .
properties
IUPAC Name |
6-chloro-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGVVVCZYVIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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